1,1'-[(2-Phenoxyethoxy)methylene]dibenzene
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Overview
Description
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It consists of two benzene rings connected by a methylene bridge, which is further linked to a phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene typically involves the following steps:
Preparation of 2-Phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.
Formation of the Methylene Bridge: The 2-phenoxyethanol is then reacted with formaldehyde to form the methylene bridge.
Coupling with Benzene Rings: Finally, the intermediate product is coupled with benzene rings through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(2-Methoxyethoxy)methylene]dibenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
64277-09-4 |
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Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzhydryloxyethoxybenzene |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-16-22-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI Key |
ABHLPSYCVJMSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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